3'-Bromo-4'-chloro-5'-fluorophenacyl bromide
Description
3'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a halogenated phenacyl bromide derivative with the molecular formula C₈H₄Br₂ClF. This compound features bromine, chlorine, and fluorine substituents on the aromatic ring, which confer distinct electronic and steric properties. Phenacyl bromides are widely used as alkylating agents in organic synthesis, particularly in cross-coupling reactions and as precursors for pharmaceuticals or materials science applications .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(11)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQZWDUSUHJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3’-Bromo-4’-chloro-5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Scientific Research Applications
3’-Bromo-4’-chloro-5’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and functional properties of 3'-bromo-4'-chloro-5'-fluorophenacyl bromide can be contextualized by comparing it with the following analogs:
4′-Bromo-3′-chloro-5′-fluorophenacyl Bromide
- Structure : Bromine at the 4′ position, chlorine at 3′, and fluorine at 5′ (positional isomer of the target compound).
- Reactivity : The altered halogen positions may influence regioselectivity in Ullmann or Suzuki-Miyaura coupling reactions. Bromine at 4′ could enhance electron withdrawal compared to 3′-bromo substitution, affecting reaction kinetics .
- Applications : Likely used in covalent organic frameworks (COFs) or polymer synthesis, similar to BCCTP (), where halogen positioning dictates on-surface polymerization efficiency.
2′-Bromo-5′-chloro-3′-fluorophenacyl Chloride
- Structure : Bromine at 2′, chlorine at 5′, fluorine at 3′, and a chloride leaving group.
- The 2′-bromo substituent may increase steric hindrance, reducing accessibility for coupling reactions .
- Applications : Cited in pharmaceutical intermediate synthesis (), though its chloride group limits utility compared to bromide derivatives in radiochemistry (e.g., fluorine-18 labeling, as in ).
3′,4′-Dichloro-5′-(difluoromethoxy)phenacyl Bromide
- Structure : Dichloro substitution at 3′ and 4′, with a difluoromethoxy group at 5′.
- Reactivity : The difluoromethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity at the phenacyl carbon. However, dichloro substitution may reduce solubility in polar solvents compared to bromo/chloro/fluoro analogs .
Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Insights
Reactivity in Cross-Coupling Reactions
Phenacyl bromides with multiple halogens, such as this compound, are ideal for sequential cross-coupling. For example, bromine at 3′ can participate in Suzuki-Miyaura coupling, while chlorine at 4′ may undergo Ullmann coupling, enabling modular synthesis of polyaromatic systems . In contrast, 2′-bromo-5′-chloro-3′-fluorophenacyl chloride () is less efficient in such reactions due to its chloride leaving group and steric constraints.
Role in Materials Science
The compound’s structural similarity to BCCTP () suggests utility in 2D COF synthesis. Halogen positioning influences hierarchical polymerization: bromine’s higher reactivity compared to chlorine allows selective activation during annealing, minimizing kinetic trapping .
Biological Activity
3'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenacyl structure with halogen substituents that significantly influence its reactivity and biological properties. The presence of bromine, chlorine, and fluorine atoms enhances its electrophilic character, making it a valuable candidate for various biological applications.
The primary mechanism of action for this compound involves its ability to participate in nucleophilic substitution reactions. The electrophilic nature of the carbonyl group allows it to interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in drug design, particularly in developing compounds with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness at micromolar concentrations.
| Study | Findings | Activity |
|---|---|---|
| Antimicrobial Evaluation | MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus | Antibacterial |
| Benzothiophene Derivatives | Enhanced activity against Mycobacterium tuberculosis (MIC = 2.73–22.86 μg/mL) | Antitubercular |
| Antiparasitic Studies | IC50 = 0.32 μM against Trypanosoma brucei | Antiparasitic |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For example, the introduction of halogen substituents has been linked to increased bioactivity against certain cancer types.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study reported that derivatives of phenacyl bromides, including this compound, exhibited significant antimicrobial activity with MIC values indicating strong efficacy against resistant strains.
- Antitubercular Activity : In vitro studies demonstrated that compounds similar to this phenacyl derivative possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations suggesting effectiveness against both active and dormant strains.
- Anticancer Studies : Research on benzothiophene derivatives indicated that the presence of halogen substituents significantly enhances cytotoxicity against cancer cell lines, particularly in breast and lung cancers.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of bromine at the 3' position is crucial for enhancing biological activity. Modifications in other positions can either increase or decrease efficacy depending on the target organism or cancer type being studied.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
